racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Physicochemical characterization Salt selection Building block procurement

Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a conformationally constrained spirocyclic diamine featuring a 5-azaspiro[2.4]heptane core with a tertiary N,N-dimethylamine at the 7-position, supplied as the dihydrochloride salt. It serves as a versatile building block in medicinal chemistry, particularly for programs targeting quinolone antibacterials, Janus kinase (JAK) inhibitors, and central nervous system (CNS) receptor modulators.

Molecular Formula C8H18Cl2N2
Molecular Weight 213.15
CAS No. 1152111-05-1
Cat. No. B2804053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameracemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride
CAS1152111-05-1
Molecular FormulaC8H18Cl2N2
Molecular Weight213.15
Structural Identifiers
SMILESCN(C)C1CNCC12CC2.Cl.Cl
InChIInChI=1S/C8H16N2.2ClH/c1-10(2)7-5-9-6-8(7)3-4-8;;/h7,9H,3-6H2,1-2H3;2*1H
InChIKeyLVPZOXKLUWMBQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Racemic N,N-Dimethyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride (CAS 1152111-05-1): Spirocyclic Building Block for Medicinal Chemistry Procurement


Racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride is a conformationally constrained spirocyclic diamine featuring a 5-azaspiro[2.4]heptane core with a tertiary N,N-dimethylamine at the 7-position, supplied as the dihydrochloride salt [1]. It serves as a versatile building block in medicinal chemistry, particularly for programs targeting quinolone antibacterials, Janus kinase (JAK) inhibitors, and central nervous system (CNS) receptor modulators [2]. The compound is commercially available from major suppliers including Enamine (via Sigma-Aldrich) with a catalog purity of 95% and stock availability in the US and Ukraine .

Why 5-Azaspiro[2.4]heptane Building Blocks Cannot Be Interchanged: Structural Differentiation of Racemic N,N-Dimethyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride


The 5-azaspiro[2.4]heptane scaffold family includes primary amines, enantiopure variants, and N-alkylated derivatives, each with distinct reactivity, physicochemical properties, and biological target engagement profiles. Simple substitution with the primary amine 5-azaspiro[2.4]heptan-7-amine (free base, CAS 129306-03-2) would introduce an additional H-bond donor, alter basicity (predicted pKa ~10.84 for the primary amine versus the modulated basicity of the tertiary dimethylamine), and change lipophilicity, potentially compromising target binding or pharmacokinetic properties . Similarly, the enantiopure (S)- or (R)-7-amino variants (CAS 129306-12-3, 129306-11-2) introduce stereochemical complexity that may be unnecessary for achiral lead series and typically incur higher procurement costs and longer lead times compared to the racemic dihydrochloride salt [1]. The dihydrochloride salt formulation further distinguishes this compound from its free base analogs (e.g., CAS 1152111-18-6) by providing enhanced aqueous solubility and crystalline handling characteristics critical for reproducible synthesis and high-throughput screening workflows .

Quantitative Differentiation Evidence: Racemic N,N-Dimethyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride vs. Closest Analogs


Salt Form Advantage: Dihydrochloride vs. Free Base – Aqueous Solubility and Handling Properties

The target compound is supplied as the crystalline dihydrochloride salt (powder form, storage at room temperature), in contrast to the free base analog (7S)-N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine (CAS 1152111-18-6), which is typically handled as a liquid or low-melting solid. Dihydrochloride salt formation of spirocyclic amines systematically increases aqueous solubility: representative data for structurally analogous C8H18Cl2N2 dihydrochloride salts indicate aqueous solubility values of 0.79–1.16 mg/mL for related bicyclic amines, while the corresponding free bases exhibit significantly lower solubility . The target compound's computed CLogP of 0.958 reflects the balanced lipophilicity conferred by the N,N-dimethyl substitution and salt form, placing it in a favorable range for both aqueous compatibility and membrane permeability in cellular assays.

Physicochemical characterization Salt selection Building block procurement

Tertiary Amine Basicity Modulation vs. Primary Amine: Impact on Biological Target Engagement

The N,N-dimethyl tertiary amine at the 7-position of the spirocyclic core exhibits reduced basicity compared to the primary amine in 5-azaspiro[2.4]heptan-7-amine. The primary amine analog has a predicted pKa of 10.84±0.40 , whereas tertiary amines within this scaffold class typically exhibit conjugated acid pKa values in the range of 8.5–9.5 . This ~1.3–2.3 log unit reduction in basicity directly influences protonation state at physiological pH (7.4): the primary amine remains predominantly protonated (>99.9%), while the N,N-dimethyl tertiary amine exists in a partially deprotonated equilibrium, potentially enhancing passive membrane permeability and central nervous system penetration [1]. In the context of the orexin receptor antagonist series, 5-azaspiro[2.4]heptane derivatives with tertiary amine substituents demonstrated good brain penetration and oral bioavailability in rats [2].

Medicinal chemistry Structure-activity relationship Basicity modulation

Racemic Mixture vs. Enantiopure Forms: Procurement Accessibility and Cost Efficiency

The target racemic dihydrochloride (CAS 1152111-05-1) is stocked by Enamine in both US and Ukrainian facilities with a lead time of 1–5 days and catalog purity of 95% . In contrast, the enantiopure (S)-7-amino-5-azaspiro[2.4]heptane (CAS 129306-12-3) requires asymmetric hydrogenation achieving up to 98.7% enantiomeric excess, a process that increases synthetic complexity and cost [1]. For medicinal chemistry programs where the stereocenter is not critical for the target engagement hypothesis, the racemic mixture enables rapid SAR exploration without the procurement delays and premium pricing associated with enantiopure intermediates. Patent literature explicitly identifies optically active tetrasubstituted 5-azaspiro[2.4]heptane derivatives as useful but synthetically demanding intermediates for quinolone antibacterials, underscoring the practical advantage of the racemic building block in early-stage discovery [2].

Chemical procurement Stereochemistry Lead optimization Building block sourcing

Lipophilicity Tuning: CLogP 0.958 Enables Balanced ADME Profile

The computed CLogP of 0.958 for the target dihydrochloride positions this building block within the optimal lipophilicity range (LogP 1–3) associated with favorable oral absorption and low metabolic clearance risk, as defined by Lipinski's Rule of Five and subsequent drug-likeness analyses. In comparison, the parent primary amine 5-azaspiro[2.4]heptan-7-amine (free base, MW 112.17) has a lower predicted XLogP3 of approximately 0.3 [1], while the homologous N,N-dimethyl-1-(5-azaspiro[2.4]heptan-7-yl)methanamine (CAS 496908-98-6, MW 154.26) introduces an additional methylene spacer that increases lipophilicity . The target compound occupies an intermediate lipophilicity position, avoiding the excessively low LogP that can limit membrane permeability while remaining more polar than the extended homolog, which may accumulate in lipid-rich tissues.

Drug-likeness Lipophilicity ADME optimization Physicochemical profiling

Scaffold Versatility: Documented Use Across Diverse Target Classes

The 5-azaspiro[2.4]heptan-7-amine scaffold, of which the target compound is a direct derivative, has generated bioactive molecules across multiple therapeutic target classes. (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c] exhibited an IC50 of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2 . In the orexin receptor program, lead compound 15 demonstrated potent dual OX1/OX2 antagonism with good brain penetration and oral bioavailability [1]. The spirocyclic core has also been incorporated into meropenem analogs, where 5-azaspiro[2.4]heptane substitution at the pyrrolidine C-5′ position yielded compounds with antibacterial activity comparable or superior to imipenem against Gram-positive and Gram-negative bacteria [2]. While these data are from elaborated drug-like molecules rather than the building block itself, they demonstrate the scaffold's capacity to productively engage diverse biological targets when appropriately functionalized.

Kinase inhibitors GPCR antagonists Antibacterial agents Scaffold hopping

Recommended Procurement and Application Scenarios for Racemic N,N-Dimethyl-5-azaspiro[2.4]heptan-7-amine Dihydrochloride (CAS 1152111-05-1)


Kinase Inhibitor Lead Generation: JAK and Beyond

The target building block is suitable for synthesizing focused libraries of kinase inhibitors by coupling the spirocyclic amine to heteroaromatic cores (e.g., 7H-pyrrolo[2,3-d]pyrimidine). The scaffold's demonstrated capacity to deliver selective JAK1 inhibitors (IC50 8.5 nM, 48× selectivity over JAK2) provides a precedent for kinase selectivity . The tertiary dimethylamine modulates basicity and lipophilicity (CLogP 0.958), which can be advantageous for achieving balanced kinase binding and cellular permeability .

CNS Drug Discovery: GPCR and Orexin Receptor Antagonist Programs

For CNS-targeted programs, the 5-azaspiro[2.4]heptane scaffold has yielded potent dual orexin receptor antagonists with good brain penetration and oral bioavailability in rats . The partial deprotonation of the N,N-dimethyl tertiary amine at physiological pH (vs. fully protonated primary amines) may contribute to improved blood-brain barrier penetration, making this building block particularly relevant for CNS discovery projects where constrained amine geometry and moderate lipophilicity are design criteria .

Antibacterial Drug Discovery: Quinolone and β-Lactam Modification

The 5-azaspiro[2.4]heptane scaffold is a key structural element in quinolone antibacterials (e.g., sitafloxacin) and has been used to modify β-lactam antibiotics such as meropenem . The racemic N,N-dimethyl building block can be employed to explore novel antibacterial agents where the dimethylamino group serves as a solubilizing or target-binding element. Patent literature from Daiichi Sankyo explicitly describes optically active tetrasubstituted 5-azaspiro[2.4]heptane derivatives as useful intermediates for quinolonecarboxylic acid antibacterial agents, validating the scaffold's relevance .

Fragment-Based Drug Discovery (FBDD) and Diversity-Oriented Synthesis

With a molecular weight of 213.15 g/mol, 1 rotatable bond, TPSA of 15.3 Ų, and CLogP of 0.958, the target compound meets fragment-likeness criteria (MW <300, cLogP ≤3, rotatable bonds ≤3) . Its balanced physicochemical profile makes it an ideal fragment for screening campaigns and subsequent fragment growth. The racemic nature simplifies initial hit identification, with the option to resolve chirality in later optimization stages . Commercial availability in the US and Ukraine with 1–5 day lead times supports rapid procurement for fragment library construction [1].

Quote Request

Request a Quote for racemic N,N-dimethyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.